2-(Prop-2-en-1-yl)cyclopent-3-en-1-one
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Overview
Description
2-(Prop-2-en-1-yl)cyclopent-3-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)cyclopent-3-en-1-one can be achieved through several methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate . Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)cyclopent-3-en-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to α-β unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The reactions typically require controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene would yield a cyclohexene derivative .
Scientific Research Applications
2-(Prop-2-en-1-yl)cyclopent-3-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: The compound’s reactivity and structure make it useful in studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)cyclopent-3-en-1-one involves its reactivity as an α-β unsaturated ketone. It can participate in nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts . The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in organic synthesis and biological processes .
Comparison with Similar Compounds
Similar Compounds
cis-Jasmone: 3-Methyl-2-(cis-2-pentenyl)-2-cyclopenten-1-one.
(Z)-Jasmone: 3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-enone.
Uniqueness
2-(Prop-2-en-1-yl)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This substitution influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds like cis-Jasmone and (Z)-Jasmone .
Properties
CAS No. |
61020-31-3 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-prop-2-enylcyclopent-3-en-1-one |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,5,7H,1,4,6H2 |
InChI Key |
VENQHYZHFHMSHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C=CCC1=O |
Origin of Product |
United States |
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